molecular formula C11H17NO4S B040978 (R)-3-Aminotetrahydrofuran tosylate CAS No. 111769-27-8

(R)-3-Aminotetrahydrofuran tosylate

Cat. No.: B040978
CAS No.: 111769-27-8
M. Wt: 259.32 g/mol
InChI Key: BZXPLADBSZWDIH-UHFFFAOYSA-N
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Description

®-3-Aminotetrahydrofuran tosylate is a chemical compound that features a tetrahydrofuran ring substituted with an amino group at the third position and a tosylate group

Scientific Research Applications

Synthesis of Aminotetrahydrofuran Derivatives

(R)-3-Aminotetrahydrofuran tosylate serves as a precursor in the synthesis of various aminotetrahydrofuran derivatives. One study demonstrates the synthesis of (R)-3-aminotetrahydrofuran using (S)-3-hydroxyltetrahydrofuran, highlighting a method that is more economical than previously reported methods (Yang Jianping, 2012). Such derivatives are crucial in organic synthesis, serving as building blocks for more complex molecules.

Cycloaddition Reactions

This compound is utilized in cycloaddition reactions, enabling the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. This application is demonstrated in a study involving Rh(II)-catalyzed formal [3+2] and [3+3] cycloadditions (Yuanhao Wang, Xiaoqiang Lei, Yefeng Tang, 2015). The ability to form these structures efficiently is valuable in the synthesis of complex organic molecules with potential biological activities.

Functionalized Aminotetrahydrofuran Synthesis

Research on acid-mediated transformations of enantiopure dihydro-2H-1,2-oxazines into functionalized aminotetrahydrofuran derivatives reveals two new routes. These transformations yield derivatives that are promising ligands for selectin inhibition studies, indicating potential biomedical applications (Vjekoslav Dekaris, Bettina Bressel, H. Reissig, 2010).

Ligand Synthesis for DNA/RNA Binding Studies

The synthesis of sugar-derived cyclic β-amino acids from this compound serves as a foundation for designing foldamers and biomimetic structures. A study reports the synthesis of C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid, leading to new peptide nucleic acids (PNAs) with excellent DNA binding affinity and specificity. This demonstrates the potential of this compound derivatives in nucleic acid research and therapeutic applications (Pitchanun Sriwarom, Panuwat Padungros, T. Vilaivan, 2015).

Enantioselective Synthesis

This compound is involved in the enantioselective synthesis of biologically active compounds, as illustrated by the efficient synthesis of (R)-3-aminothiolane, a vital building block for synthesizing biologically active molecules. This underscores the importance of this compound in the synthesis of enantiomerically pure compounds with potential pharmaceutical applications (Xianhua Pan, Xiao-Le Tao, Libo Ruan, Yiming Li, W. Ou, F. Liu, 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminotetrahydrofuran tosylate typically involves the following steps:

    Formation of ®-3-Aminotetrahydrofuran: This can be achieved by starting with a suitable precursor such as ®-3-hydroxytetrahydrofuran. The hydroxyl group is converted to an amino group through a series of reactions involving protection, substitution, and deprotection steps.

    Tosylation: The amino group is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and results in the formation of ®-3-Aminotetrahydrofuran tosylate.

Industrial Production Methods: Industrial production of ®-3-Aminotetrahydrofuran tosylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The tosylate group is an excellent leaving group, making ®-3-Aminotetrahydrofuran tosylate a good substrate for nucleophilic substitution reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various alkyl halides.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution: Products include azides, nitriles, and alkylated derivatives.

    Reduction: The primary amine is the major product.

    Oxidation: Nitroso and nitro compounds are formed.

Chemistry:

    Synthesis of Complex Molecules: ®-3-Aminotetrahydrofuran tosylate is used as an intermediate in the synthesis of various complex organic molecules.

    Protecting Group: The tosylate group can serve as a protecting group for the amino functionality during multi-step synthesis.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

    Polymer Chemistry: The compound is used in the synthesis of polymers with specific functional properties.

    Material Science: It finds applications in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of ®-3-Aminotetrahydrofuran tosylate involves its ability to participate in various chemical reactions due to the presence of the tosylate group. The tosylate group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The amino group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    ®-3-Hydroxytetrahydrofuran: This compound is similar but lacks the amino and tosylate groups.

    ®-3-Aminotetrahydrofuran: This compound is similar but lacks the tosylate group.

    Tosylated Amines: Compounds like tosylated ethanolamine share the tosylate functionality.

Uniqueness: ®-3-Aminotetrahydrofuran tosylate is unique due to the combination of the tetrahydrofuran ring, the amino group, and the tosylate group. This combination imparts specific reactivity and functionality, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPLADBSZWDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111769-27-8
Record name (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt
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